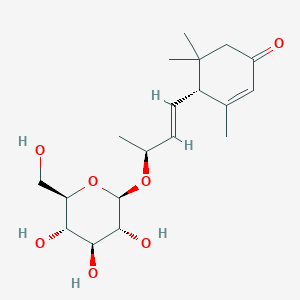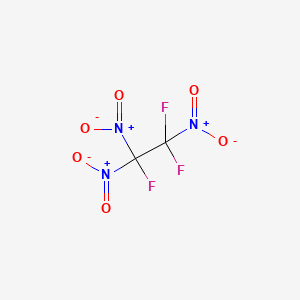![molecular formula C9H7F3N2S B13433262 (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to an aminoacetonitrile moiety. The presence of the trifluoromethylsulfanyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile typically involves the introduction of the trifluoromethylsulfanyl group to a suitable precursor. One common method is the nucleophilic substitution reaction where a trifluoromethylsulfanyl group is introduced to a phenyl ring. This can be achieved using reagents such as trifluoromethylsulfenyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique chemical properties.
Industry: Used in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance binding affinity and specificity, influencing the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triflamides: Compounds containing the trifluoromethanesulfonyl group, known for their high NH-acidity and catalytic activity.
Difluoromethylated Compounds: These compounds feature the difluoromethyl group and are used in various chemical reactions and applications.
Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Uniqueness
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is unique due to the presence of both the trifluoromethylsulfanyl group and the aminoacetonitrile moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H7F3N2S |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2/t8-/m0/s1 |
InChI-Schlüssel |
GCRYPQGJURZRBT-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](C#N)N)SC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C#N)N)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13433185.png)




![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)



![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)




